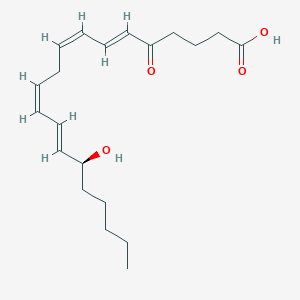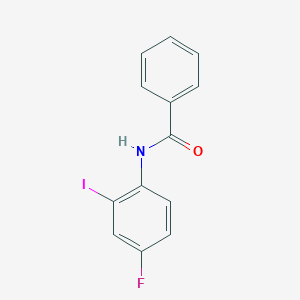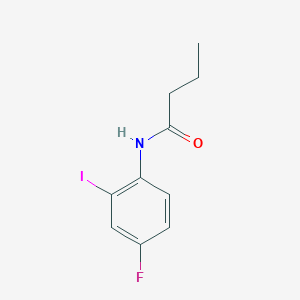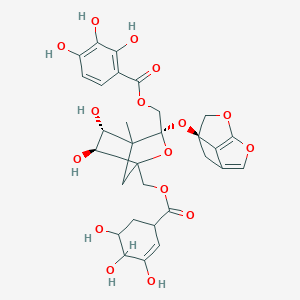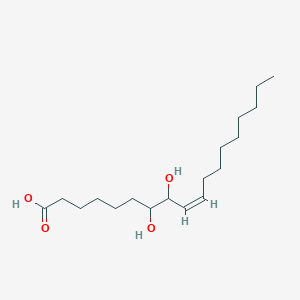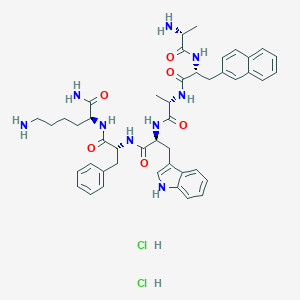
Pralmorelin dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pralmorelin dihydrochloride, also known as GHRP-2 (growth hormone-releasing peptide-2), is a synthetic peptide that stimulates the release of growth hormone (GH) from the pituitary gland. This peptide is commonly used in scientific research to study the effects of GH on various physiological processes.
科学的研究の応用
Pralmorelin dihydrochloride is used in scientific research to study the effects of GH on various physiological processes. It has been shown to increase GH secretion in a dose-dependent manner, which can lead to increased muscle mass, improved bone density, and reduced body fat. Pralmorelin dihydrochloride has also been used to study the effects of GH on wound healing, immune function, and cognitive function.
作用機序
Pralmorelin dihydrochloride stimulates the release of GH from the pituitary gland by binding to the ghrelin receptor. This receptor is found on the surface of cells in the pituitary gland and is responsible for regulating GH secretion. When Pralmorelin dihydrochloride binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of GH.
Biochemical and physiological effects:
The biochemical and physiological effects of Pralmorelin dihydrochloride are primarily related to the release of GH. GH is known to have anabolic effects on the body, leading to increased muscle mass, improved bone density, and reduced body fat. GH also plays a role in wound healing, immune function, and cognitive function.
実験室実験の利点と制限
One advantage of using Pralmorelin dihydrochloride in lab experiments is its ability to stimulate the release of GH in a dose-dependent manner. This allows researchers to study the effects of GH on various physiological processes at different levels of GH secretion. However, one limitation of using Pralmorelin dihydrochloride is that it only stimulates the release of GH and does not mimic the pulsatile release of GH that occurs naturally in the body.
将来の方向性
There are several future directions for research using Pralmorelin dihydrochloride. One area of interest is the role of GH in aging and age-related diseases. Another area of interest is the use of GH and Pralmorelin dihydrochloride in the treatment of various medical conditions, such as muscle wasting and osteoporosis. Additionally, researchers may investigate the use of Pralmorelin dihydrochloride in combination with other peptides or drugs to enhance its effects on GH secretion.
合成法
Pralmorelin dihydrochloride is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin using a series of protected amino acids, which are then deprotected and cleaved from the resin to yield the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities.
特性
CAS番号 |
158827-34-0 |
|---|---|
製品名 |
Pralmorelin dihydrochloride |
分子式 |
C45H57Cl2N9O6 |
分子量 |
890.9 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride |
InChI |
InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1 |
InChIキー |
ILOHMCCDCAUTQF-JESKXYQHSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl |
SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
正規SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
配列 |
AXAWFK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



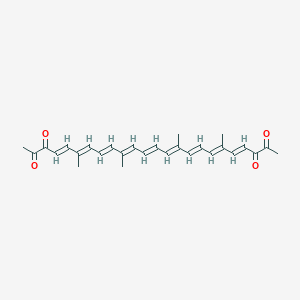
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
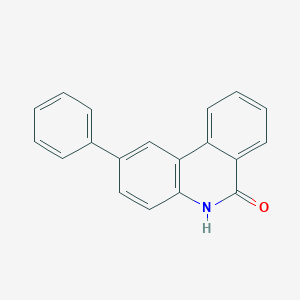
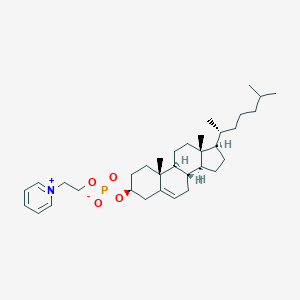
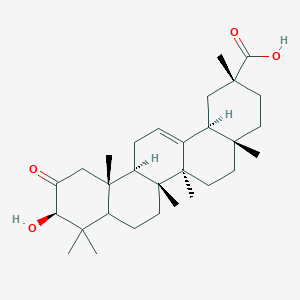
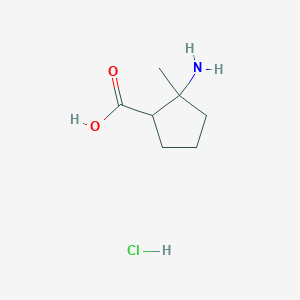
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
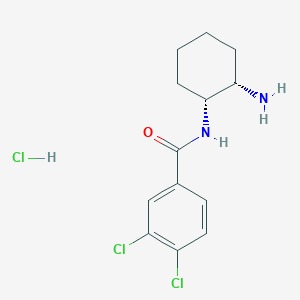
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
